molecular formula C26H27N3O5 B278139 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278139
M. Wt: 461.5 g/mol
InChI Key: HOTSSOZYEOHXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can induce apoptosis in cancer cells, reduce inflammation in the brain, and protect neurons from oxidative stress. It has also shown activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide include further studies on its mechanism of action, potential side effects, and optimization of its structure for improved activity. It can also be studied for its potential applications in other fields such as anti-inflammatory therapy and as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole-5-carbaldehyde with 3,4,5-triethoxyaniline in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with 2-bromo-4'-methoxyacetophenone to obtain the final product.

Scientific Research Applications

3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in various fields of research such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been found to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, it has shown activity against various bacterial and fungal strains.

properties

Product Name

3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C26H27N3O5/c1-5-31-21-14-18(15-22(32-6-2)23(21)33-7-3)25(30)28-19-11-10-17(13-16(19)4)26-29-24-20(34-26)9-8-12-27-24/h8-15H,5-7H2,1-4H3,(H,28,30)

InChI Key

HOTSSOZYEOHXGN-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.